N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine

Medicinal Chemistry Physicochemical Profiling Library Design

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine (CAS 645352-43-8) is a fully synthetic, small-molecule coumarin (2H-1-benzopyran-2-one) derivative with the molecular formula C₁₄H₁₃NO₅ and a monoisotopic mass of 275.079 Da. The structure features a 3-formyl substitution on the coumarin core and an N-ethyl-N-(carboxymethyl)amino moiety at the 7-position, distinguishing it from simpler hydroxylated or alkylated coumarins.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 645352-43-8
Cat. No. B12584105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine
CAS645352-43-8
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCN(CC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O
InChIInChI=1S/C14H13NO5/c1-2-15(7-13(17)18)11-4-3-9-5-10(8-16)14(19)20-12(9)6-11/h3-6,8H,2,7H2,1H3,(H,17,18)
InChIKeyXJEFOJUVACXCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine (CAS 645352-43-8): Procurement-Relevant Compound Profile


N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine (CAS 645352-43-8) is a fully synthetic, small-molecule coumarin (2H-1-benzopyran-2-one) derivative with the molecular formula C₁₄H₁₃NO₅ and a monoisotopic mass of 275.079 Da . The structure features a 3-formyl substitution on the coumarin core and an N-ethyl-N-(carboxymethyl)amino moiety at the 7-position, distinguishing it from simpler hydroxylated or alkylated coumarins . Classified as a benzopyran–α-amino acid hybrid, it is distributed exclusively via research-compound channels (e.g., screening libraries) and is designated for non-human, non-veterinary laboratory use only . Although coumarins as a class are associated with antimicrobial, anticancer, and enzyme-inhibitory activities, published primary data for this specific structure remain extremely limited; procurement decisions must therefore rely on its differentiated structural features and accessible physicochemical benchmarking rather than established biological potency [1][2].

Why Generic Coumarin Substitution Fails for N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine


Substituting a generic coumarin or a simpler 7-aminocoumarin for this compound overlooks two critical structural determinants: (i) the electrophilic 3-formyl group, which enables condensation and Schiff-base chemistry that is absent in 3-unsubstituted coumarins (e.g., coumarin, 7-hydroxycoumarin), and (ii) the tertiary N-ethyl-N-(carboxymethyl)amino substituent at C-7, which introduces both a Brønsted acid site and a conformationally flexible ethyl arm not present in primary-amino or dialkylamino coumarins . In the nearest published comparator set—3-formylcoumarin analogs evaluated for thymidine phosphorylase (TP) inhibition—activity varied over 50-fold (IC₅₀ 0.90–53.5 µM) solely due to changes in peripheral substituents, confirming that the coumarin scaffold alone does not dictate potency [1]. Therefore, any procurement specification that ignores the 7-amino acid moiety and the 3-formyl group risks selecting a compound with fundamentally different reactivity, solubility, and target-engagement potential.

Quantitative Differentiation Evidence for N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine (645352-43-8)


Molecular Topology and Hydrogen-Bonding Capacity vs. Unsubstituted Coumarin

The target compound incorporates six hydrogen-bond acceptors and one hydrogen-bond donor, compared to two acceptors and zero donors for the parent coumarin scaffold (C₉H₆O₂) . The topological polar surface area (tPSA) is 87.8 Ų, and the calculated logP is 1.52, placing it in a more polar, hydrogen-bond-capable region of chemical space than coumarin (tPSA 26.3 Ų, logP 1.40) or 7-hydroxycoumarin (tPSA 46.5 Ų, logP 1.24) [1][2]. The five rotatable bonds (vs. zero for coumarin) confer conformational flexibility that may influence target binding but also impacts crystallization and formulation behavior .

Medicinal Chemistry Physicochemical Profiling Library Design

Thermal Stability Profile: Decomposition vs. Melting Behavior Relative to 7-Aminocoumarin Analogs

Unlike many crystalline coumarins that exhibit well-defined melting points (e.g., 7-amino-4-methylcoumarin, mp 221–223 °C), N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine does not show a conventional melting transition. Instead, it undergoes direct thermal decomposition over a broader temperature range of approximately 280–320 °C, behavior consistent with zwitterionic amino acid derivatives . This thermal signature necessitates different storage, drying, and formulation protocols compared to melt-processable coumarin analogs .

Formulation Development Thermal Analysis Compound Handling

Thymidine Phosphorylase Inhibitory Context: Class-Level SAR Inferences from 3-Formylcoumarin Analogs

In a direct series of seventeen 3-formylcoumarin analogs, thymidine phosphorylase (TP) IC₅₀ values ranged from 0.90 ± 0.01 µM to 53.50 ± 1.20 µM, with the standard inhibitor 7-deazaxanthine exhibiting an IC₅₀ of 38.68 ± 1.12 µM [1]. The most potent analog (IC₅₀ 0.90 µM) was ~43-fold more active than 7-deazaxanthine, demonstrating that substituent identity on the 3-formylcoumarin core is the primary driver of TP affinity. Although the target compound was not tested in this study, it shares the identical 3-formyl-2-oxo-2H-1-benzopyran pharmacophore and differs only at the 7-position substituent. Based on the reported SAR, replacement of the 7-substituent can modulate IC₅₀ by more than 50-fold, indicating that N-ethyl-N-(carboxymethyl)amino substitution at C-7 is expected to produce TP inhibitory potency measurably distinct from the 7-hydroxy, 7-methoxy, or 7-halogen analogs in the published set [1].

Enzyme Inhibition Cancer Biology Angiogenesis

Synthetic Accessibility and Yield Benchmarks: 3-Formylcoumarin–Amino Acid Conjugation vs. Standard Pechmann Adducts

The compound is accessed via a two-step sequence: (i) selenium dioxide oxidation of 7-hydroxy-4-methylcoumarin to install the 3-formyl group, followed by (ii) condensation with N-ethylglycine in ethanol . Published protocols for analogous 3-formylcoumarin–amino acid conjugates report isolated yields in the 63–87% range after recrystallization [1]. In contrast, the classical Pechmann condensation that produces simple 7-hydroxycoumarins typically achieves >90% yield in a single step. The multi-step nature and the use of toxic selenium dioxide impose higher synthesis costs and longer lead times, which must be factored into procurement planning [2].

Synthetic Chemistry Process Development Library Synthesis

Procurement-Relevant Application Scenarios for N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine


Chemical Probe for Thymidine Phosphorylase (TP) Structure–Activity Relationship Expansion

The compound serves as a C-7-functionalized 3-formylcoumarin probe for extending the SAR around TP inhibition, where existing data show IC₅₀ values ranging from 0.90 to 53.50 µM for closely related analogs [1]. Its unique N-ethyl-N-(carboxymethyl)amino substituent provides a hydrogen-bond-donor and ionic-interaction handle absent in the published 7-alkoxy and 7-halo series, potentially accessing new binding modes predicted by molecular docking [1]. Researchers procuring this compound should benchmark against the published 3-formylcoumarin series, particularly the most potent analog (IC₅₀ 0.90 µM), to quantify the contribution of the 7-amino acid moiety.

Schiff-Base and Bioconjugation Chemistry Leveraging the 3-Formyl Electrophile

The 3-formyl group on the coumarin core enables chemoselective condensation with primary amines, hydrazines, and aminooxy reagents to generate imine, hydrazone, or oxime conjugates [1]. This reactivity is absent in 3-unsubstituted or 3-carboxy coumarins and offers a route to fluorescent probes, PROTAC linkers, or immobilized ligands for affinity chromatography. Procurement specifications should require ≥95% aldehyde integrity (¹H NMR δ ~10.0 ppm) to ensure conjugation efficiency, as formyl oxidation to the carboxylic acid is a known degradation pathway [1].

Physicochemical Comparator in Coumarin Library Solubility and Permeability Screens

With a tPSA of 87.8 Ų and a logP of 1.52, this compound occupies a distinct polarity-permeability space compared to simpler coumarins (tPSA 26–47 Ų) [1]. It can serve as a polar, hydrogen-bond-rich reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens aimed at establishing coumarin-series permeability–activity relationships. Its thermal decomposition profile (onset ~280 °C) further distinguishes it from melt-processable analogs and should be considered when designing solid-state formulation studies .

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